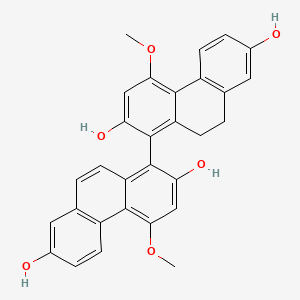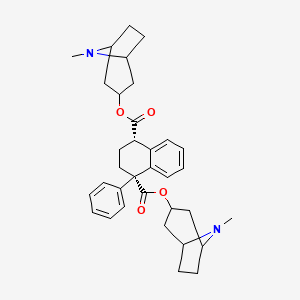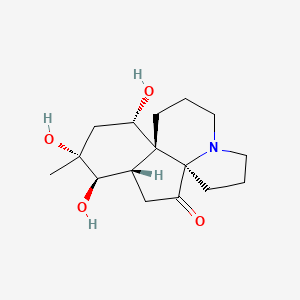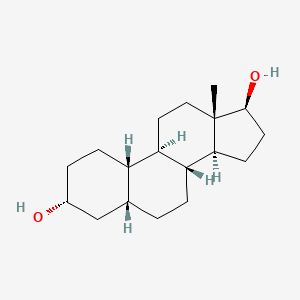
Galosemide
説明
科学的研究の応用
1. Myelination in CNS and PNS
Galactosylceramide (GalC) plays a crucial role in the myelin sheath of the central and peripheral nervous systems. The enzyme UDP-galactose:ceramide galactosyltransferase (CGalT) catalyzes the synthesis of GalC by transferring galactose to ceramide. This process is particularly significant during the myelination stages in oligodendrocytes and Schwann cells. Expression of CGalT in these cells corresponds with the onset of myelination, suggesting the importance of GalC in neural development and function (Schaeren-Wiemers, van der Bijl, & Schwab, 1995).
2. Gene Expression in Aging Research
d-Galactose (d-gal) is increasingly used in pharmacological studies on aging, although its mechanism remains unclear. Studies have shown that d-gal treatment leads to gene expression changes in the hippocampus of mice, which are associated with learning and memory impairment. This research provides insights into the mechanism of learning and memory impairment in d-gal treated mice, contributing to our understanding of the aging process (Wei et al., 2008).
3. Male Reproductive Aging Research
d-Galactose-injected animal models are used in aging research, including studies on male reproductive aging. d-gal injections in male mice have shown effects on spermatogenesis, including decreased sperm count and increased abnormal sperm. These findings are critical for understanding the aging process in male reproductive organs and may provide a basis for future research in reproductive health and aging (Liao et al., 2016).
4. Galactosylceramide Synthesis
Research on the purification and characterization of enzymes involved in galactosylceramide synthesis, such as lactosylceramide synthase, provides insights into the biosynthesis of glycosphingolipids in mammals. This research is essential for understanding the molecular mechanisms underlying the synthesis of major glycolipids in brain and other tissues (Nomura et al., 1998).
将来の方向性
特性
IUPAC Name |
N-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-2-14(22)21-25(23,24)13-9-19-7-6-12(13)20-11-5-3-4-10(8-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHIAXZYUDAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866238 | |
| Record name | N-((4-(alpha,alpha,alpha-Trifluoro-m-toluidino)-3-pyridyl)sulfonyl)propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galosemide | |
CAS RN |
52157-91-2 | |
| Record name | Galosemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052157912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(alpha,alpha,alpha-Trifluoro-m-toluidino)-3-pyridyl)sulfonyl)propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALOSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QB2W9908 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)
![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)
